Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the bromination of a pyrido[1,2-a]pyrimidine precursor, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high purity levels required for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, potentially altering its biological activity.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures or functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or DMF.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while reduction might produce hydroxy or alkyl derivatives .
Scientific Research Applications
Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrido[1,2-a]pyrimidine core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial growth .
Comparison with Similar Compounds
- Methyl 6-methyl-4-oxo-1,6,7,8-tetrahydro-4H-pyrido[1,2-a]pyrimidine-2-carboxylate
- 2-Methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidine
Comparison: Methyl 7,9-dibromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity compared to similar compounds. The bromine atoms can enhance the compound’s ability to interact with biological targets, potentially increasing its potency and specificity .
Properties
IUPAC Name |
methyl 7,9-dibromo-4-oxopyrido[1,2-a]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N2O3/c1-17-10(16)7-3-8(15)14-4-5(11)2-6(12)9(14)13-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHSBTKWCYXDNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)N2C=C(C=C(C2=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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